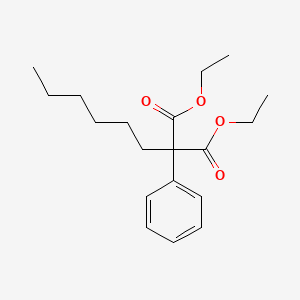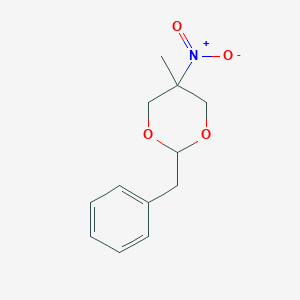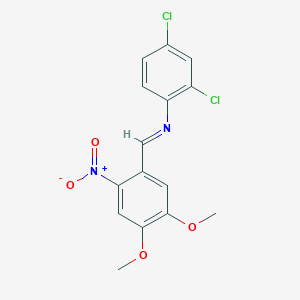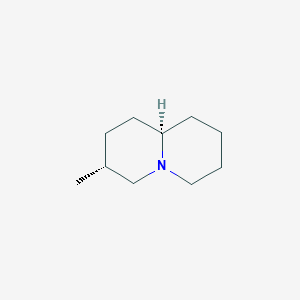
cis-3-Methylquinolizidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Methylquinolizidine is a bicyclic alkaloid compound that belongs to the quinolizidine family. Quinolizidines are known for their presence in various plant alkaloids and synthetic medicinal drugs. The unique structure of this compound, characterized by a methyl group at the third position in the cis configuration, contributes to its distinct chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methylquinolizidine typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This reduction is carried out using sodium in tetrahydrofuran (THF) and isopropyl alcohol, leading to the formation of cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction process. The use of cost-effective raw materials and mild reaction conditions makes this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-Methylquinolizidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the methyl group in the quinolizidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents employed in the reduction of this compound.
Substitution: Halogenation reactions using reagents like bromine (Br₂) and chlorine (Cl₂) can introduce halogen atoms into the quinolizidine ring.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each exhibiting unique chemical properties .
Applications De Recherche Scientifique
cis-3-Methylquinolizidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with various biological targets make it a candidate for drug development and pharmacological studies .
Medicine: In medicine, this compound derivatives are investigated for their therapeutic potential. These compounds may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis highlights its industrial significance .
Mécanisme D'action
The mechanism of action of cis-3-Methylquinolizidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Quinolizidine: The parent compound of the quinolizidine family, lacking the methyl group at the third position.
Indolizidine: A related bicyclic compound with a nitrogen atom in a different position.
Pyrrolizidine: Another bicyclic compound with a different ring structure and nitrogen atom placement.
Uniqueness of cis-3-Methylquinolizidine: The presence of the methyl group at the third position in the cis configuration distinguishes this compound from its analogs. This unique feature contributes to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
6480-42-8 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(3R,9aR)-3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-6-10-4-2-3-7-11(10)8-9/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
JRKMVLFFQOHRHM-NXEZZACHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2CCCCN2C1 |
SMILES canonique |
CC1CCC2CCCCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)



![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)
![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
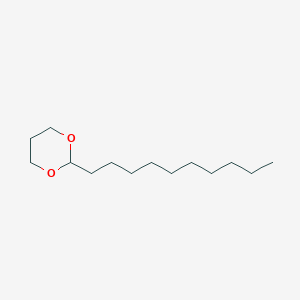
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
